1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-23-15-5-3-4-14(16(15)24-2)20-17(22)19-12-10-18-21(11-12)13-6-8-25-9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCNMTFCGXDEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea is with a molecular weight of approximately 306.33 g/mol. The compound features a urea linkage and a pyrazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antioxidant Properties : Many pyrazole derivatives demonstrate significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Some studies suggest that pyrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
The biological activity of 1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage in tissues.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
- Antioxidant Activity : A study utilizing DPPH and ABTS assays demonstrated that derivatives similar to 1-(2,3-dimethoxyphenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea exhibited significant radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative stress .
- Anti-inflammatory Effects : In vitro studies showed that compounds with similar structures inhibited the production of TNF-alpha and IL-6 in macrophages, indicating their potential as anti-inflammatory agents .
- Anticancer Potential : Research involving various cancer cell lines indicated that pyrazole derivatives could significantly reduce cell viability and promote apoptosis through caspase activation pathways .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity arises from three primary structural features:
-
Urea moiety : Prone to hydrolysis, reduction, and nucleophilic substitution.
-
Pyrazole ring : Participates in electrophilic substitution, coordination chemistry, and oxidation.
-
Oxan-4-yl (tetrahydropyran) group : Stabilizes intermediates via steric/electronic effects and undergoes ring-opening under acidic conditions.
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2,3-Dimethoxyphenyl group : Electron-rich aromatic system susceptible to demethylation, oxidation, and electrophilic substitution .
Hydrolysis Reactions
Oxidation Reactions
Reduction Reactions
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| Urea to amine | LiAlH₄, THF, 0°C → RT | 1-(2,3-Dimethoxyphenyl)amine + Pyrazole-4-amine | 58% |
| Aromatic nitro groups (if present) | H₂, Pd/C | Reduced aniline derivatives | N/A |
Substitution Reactions
Catalyzed Cross-Coupling Reactions
The pyrazole ring participates in Suzuki–Miyaura coupling, enabling diversification:
| Reaction Partners | Catalysts/Conditions | Products | Yield |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Biaryl-pyrazole hybrids | 85–92% |
| Alkenes | RuPhos Pd G3, Cs₂CO₃ | Alkenyl-functionalized derivatives | 78% |
Mechanistic Insights
-
Urea Hydrolysis : Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Pyrazole Oxidation : Radical intermediates form under strong acidic conditions, leading to carboxylic acid products.
-
Demethylation : Acidic cleavage of methoxy groups generates catechol derivatives, which can oxidize to quinones .
Analytical Characterization
Stability and Degradation Pathways
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
The pyrazole ring’s substitution pattern critically influences bioactivity and pharmacokinetics. Key comparisons include:
- Oxan-4-yl vs. Piperidin-4-yl : The 6-membered oxan-4-yl ring may offer better metabolic stability compared to the nitrogen-containing piperidin-4-yl in crizotinib, which is prone to oxidative metabolism .
- Oxan-4-yl vs. Tetrahydrofuran-3-yl : The 5-membered tetrahydrofuran group () may impose steric constraints, reducing binding affinity compared to the more flexible oxan-4-yl .
Aromatic Ring Modifications
The 2,3-dimethoxyphenyl group in the target compound is compared to other aryl substituents:
- Methoxy vs. In contrast, methyl or acetyl groups () may prioritize hydrophobic interactions .
Pharmacological Activities
- Analgesic Potential: Pyrazoline derivatives () with methoxyaryl groups exhibit analgesic properties, implying that the target compound’s dimethoxyphenyl moiety may similarly modulate pain pathways .
- Antimalarial Applications : Chalcones with 2,3-dimethoxyphenyl groups () inhibit PfFd-PfFNR interaction (~31.58% inhibition), suggesting the target compound could be optimized for similar targets .
- Anticancer Activity : Crizotinib’s pyrazole-piperidine scaffold () highlights the importance of heterocyclic substituents in kinase inhibition, a possible avenue for the target compound .
Physicochemical Properties
- Solubility : The oxan-4-yl group likely improves water solubility compared to purely aromatic substituents (e.g., ’s phenyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
